molecular formula C15H20N4O2 B10893437 Phenol, 2-[3-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,4-triazol-5-yl]-

Phenol, 2-[3-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,4-triazol-5-yl]-

Cat. No.: B10893437
M. Wt: 288.34 g/mol
InChI Key: JQIASTUALSHDTD-UHFFFAOYSA-N
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Description

2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL is a complex organic compound that features a triazole ring, a phenol group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the phenol and morpholine groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol and morpholine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-METHYL-1-(2-PIPERIDINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL: Similar structure but with a piperidine ring instead of morpholine.

    2-[3-METHYL-1-(2-DIETHYLAMINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL: Contains a diethylamino group instead of morpholine.

Uniqueness

The presence of the morpholine group in 2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL imparts unique properties, such as enhanced solubility and specific binding affinities, making it distinct from its analogs.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

2-[5-methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C15H20N4O2/c1-12-16-15(13-4-2-3-5-14(13)20)19(17-12)7-6-18-8-10-21-11-9-18/h2-5,20H,6-11H2,1H3

InChI Key

JQIASTUALSHDTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2O)CCN3CCOCC3

Origin of Product

United States

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